molecular formula C18H24N2S B13527498 [(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine

[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine

Cat. No.: B13527498
M. Wt: 300.5 g/mol
InChI Key: CTSBGJZKCGMIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine is a complex organic compound that features both a cyclohexyl and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl and thiazole precursors, followed by their coupling through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems to monitor temperature, pressure, and reaction time ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to stabilize metal ions.

    Biology: The compound can be used to label proteins and enzymes for biochemical studies.

    Industry: It can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The thiazole ring can participate in π-π stacking interactions, while the cyclohexyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound features a triazole ring instead of a thiazole ring.

    [(1-Benzyl-1H-1,2,4-triazol-3-yl)methyl]amine: Another triazole derivative with different substitution patterns.

    [(1-Benzyl-1H-imidazol-4-yl)methyl]amine: Contains an imidazole ring, offering different electronic properties.

Uniqueness

[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine is unique due to the combination of the cyclohexyl and thiazole rings, which provide distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H24N2S

Molecular Weight

300.5 g/mol

IUPAC Name

N-[(1-benzylcyclohexyl)methyl]-1-(1,2-thiazol-4-yl)methanamine

InChI

InChI=1S/C18H24N2S/c1-3-7-16(8-4-1)11-18(9-5-2-6-10-18)15-19-12-17-13-20-21-14-17/h1,3-4,7-8,13-14,19H,2,5-6,9-12,15H2

InChI Key

CTSBGJZKCGMIQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2)CNCC3=CSN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.